Home > Products > Screening Compounds P138066 > 3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid - 942034-13-1

3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Catalog Number: EVT-2951859
CAS Number: 942034-13-1
Molecular Formula: C20H18FN3O5
Molecular Weight: 399.378
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4,5-Diphenyloxazol-2-yl)propanoic Acid (Oxaprozin)

Compound Description: 3-(4,5-Diphenyloxazol-2-yl)propanoic acid, also known as oxaprozin, is a non-steroidal anti-inflammatory drug (NSAID) commercially available for the treatment of rheumatoid arthritis and osteoarthritis. []

Relevance: Oxaprozin shares a structural similarity with 3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid, both containing a propanoic acid moiety attached to a heterocyclic ring system. The research discussed in paper [] focuses on developing novel organotin(IV) carboxylate compounds using oxaprozin and its derivatives. The tin complexes of these NSAIDs demonstrated significantly enhanced in vitro antiproliferative activity against various human cancer cell lines compared to the parent drug molecules. This highlights the potential of modifying existing NSAID structures, like that of 3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid, to create new compounds with potentially improved or altered biological activities.

3-(4,5-Bis(4-methoxylphenyl)oxazol-2-yl)propanoic Acid

Compound Description: 3-(4,5-Bis(4-methoxylphenyl)oxazol-2-yl)propanoic acid is a propanoic acid derivative structurally related to oxaprozin. []

Relevance: This compound is considered structurally related to 3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid due to the shared presence of a propanoic acid moiety attached to a heterocyclic ring system. The key structural difference lies in the specific heterocycle: a 4,5-bis(4-methoxylphenyl)oxazole in this compound versus a 2,5-dioxo-4-phenylimidazolidine in the target compound. The research in paper [] explores the antiproliferative properties of organotin(IV) complexes of this compound, indicating its potential as a scaffold for developing new drugs.

3-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)propanoic Acid

Compound Description: This compound is another propanoic acid derivative and a structural analogue of oxaprozin. []

Relevance: The structural similarity between 3-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid and 3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid is more pronounced than the previous two compounds. Both share the central core structure of a 2,5-dioxo-4-phenylimidazolidine linked to a propanoic acid. The key difference lies in the substituent on the imidazolidine nitrogen: a simple hydrogen in this related compound versus a 2-((4-fluorophenyl)amino)-2-oxoethyl group in the target compound. As with the other oxaprozin analogues, research in paper [] focuses on the antiproliferative activity of its organotin(IV) complex. This suggests that variations in the substituents on the imidazolidine nitrogen, as seen in the target compound, could modulate the compound's biological activity and warrant further exploration.

Compound Description: This compound encompasses a series of salts derived from the ethyl ester of 3-(2-(4-(4-(amino-imino-methyl)-phenyl)-4-methyl-2,5-dioxo-imidazolidin-1-yl)acetylamino)-3-phenyl-propionic acid. []

Relevance: The compound shares a core structural feature with 3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid: a 2,5-dioxo-imidazolidine ring. Both compounds also contain a phenyl substituent on the imidazolidine ring, although at different positions. The research mentioned in paper [] primarily focuses on the synthesis and potential medicinal uses of these salts. The specific pharmacological properties and relevance to 3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid are not elaborated on in the provided abstract.

Compound Description: This group includes a series of novel compounds designed as conjugates of amino acids with nifedipine, a calcium channel blocker. The lead compound (3a) and its analogues (3b-j) were synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities. []

Relevance: While structurally distinct from the main compound, these compounds are included due to their focus on conjugating bioactive moieties to amino acids, specifically, the 3-(4-hydroxyphenyl)propanoic acid unit in compound 3a. This approach parallels the incorporation of a propanoic acid moiety in 3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid. The research highlighted in paper [] emphasizes the potential for modifying existing drug structures, like nifedipine, by attaching amino acid residues to create novel compounds with potentially improved pharmacological profiles. This strategy may provide valuable insights for developing derivatives of 3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid with enhanced biological activities.

Properties

CAS Number

942034-13-1

Product Name

3-(1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid

IUPAC Name

3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid

Molecular Formula

C20H18FN3O5

Molecular Weight

399.378

InChI

InChI=1S/C20H18FN3O5/c21-14-6-8-15(9-7-14)22-16(25)12-24-18(28)20(23-19(24)29,11-10-17(26)27)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,25)(H,23,29)(H,26,27)

InChI Key

NJIFMOGBXNSMDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F)CCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.